molecular formula C18H16BrN B11597374 (3aS,4R,9bR)-4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11597374
M. Wt: 326.2 g/mol
InChI Key: BPTGFMCTVQMOHX-XAYKYTGQSA-N
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Description

4-(2-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a bromophenyl group attached to a cyclopentaquinoline structure, making it a unique and interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE can be achieved through various methods. One common approach involves the reaction of 2-bromobenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst to form the intermediate compound. This intermediate is then subjected to a cyclization reaction with aniline derivatives under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as microwave irradiation, ionic liquid media, and novel annulation partners to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including its use as a scaffold for drug development.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of 4-(2-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and transcription in bacteria.

    Pathways Involved: The compound’s interaction with these enzymes disrupts the supercoiling of DNA, ultimately leading to cell death in bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific bromophenyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H16BrN

Molecular Weight

326.2 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C18H16BrN/c19-16-10-3-1-7-15(16)18-14-9-5-8-12(14)13-6-2-4-11-17(13)20-18/h1-8,10-12,14,18,20H,9H2/t12-,14-,18+/m0/s1

InChI Key

BPTGFMCTVQMOHX-XAYKYTGQSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC=CC=C4Br

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4Br

Origin of Product

United States

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